5-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
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Overview
Description
5-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid is a complex organic compound that features a bromophenyl group and a fluorenylmethoxycarbonylamino group attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through bromination of a suitable phenyl precursor.
Attachment of the Fluorenylmethoxycarbonyl Group: This step involves the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group in peptide synthesis.
Coupling Reactions: The bromophenyl intermediate is then coupled with the Fmoc-protected amino acid under suitable conditions, often using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection and Final Assembly: The Fmoc group is removed under basic conditions, and the final product is purified through techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of brominated quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
Oxidation: Brominated quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid: Similar structure but with a chlorine atom instead of bromine.
5-(4-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid: Similar structure but with a methyl group instead of bromine.
5-(4-nitrophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid: Similar structure but with a nitro group instead of bromine.
Uniqueness
The presence of the bromine atom in 5-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid imparts unique reactivity and potential biological activity compared to its analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s interactions and stability.
Properties
Molecular Formula |
C26H24BrNO4 |
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Molecular Weight |
494.4 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C26H24BrNO4/c27-18-14-12-17(13-15-18)6-5-11-24(25(29)30)28-26(31)32-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,12-15,23-24H,5-6,11,16H2,(H,28,31)(H,29,30) |
InChI Key |
XRRIABAODTZVOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC=C(C=C4)Br)C(=O)O |
Origin of Product |
United States |
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